molecular formula C18H20O B14290470 3-Hexanone, 1,6-diphenyl- CAS No. 116628-22-9

3-Hexanone, 1,6-diphenyl-

Katalognummer: B14290470
CAS-Nummer: 116628-22-9
Molekulargewicht: 252.3 g/mol
InChI-Schlüssel: LRFVOCFZFSGKFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hexanone, 1,6-diphenyl- is an organic compound with the molecular formula C18H18O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two phenyl groups at the 1 and 6 positions of a hexane chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Hexanone, 1,6-diphenyl- can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with a suitable precursor, such as propionitrile, to form the desired ketone . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.

Industrial Production Methods

Industrial production of 3-Hexanone, 1,6-diphenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hexanone, 1,6-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone to alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones with additional functional groups.

    Reduction: Alcohols corresponding to the original ketone.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-Hexanone, 1,6-diphenyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ketone reactivity.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Hexanone, 1,6-diphenyl- involves its interaction with various molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the phenyl groups can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzophenone: Similar structure with two phenyl groups attached to a carbonyl group.

    Acetophenone: Contains a phenyl group attached to a carbonyl group.

    Benzaldehyde: An aldehyde with a phenyl group.

Uniqueness

3-Hexanone, 1,6-diphenyl- is unique due to the presence of two phenyl groups at the 1 and 6 positions of a hexane chain, which imparts distinct chemical and physical properties compared to other similar compounds

Eigenschaften

CAS-Nummer

116628-22-9

Molekularformel

C18H20O

Molekulargewicht

252.3 g/mol

IUPAC-Name

1,6-diphenylhexan-3-one

InChI

InChI=1S/C18H20O/c19-18(15-14-17-10-5-2-6-11-17)13-7-12-16-8-3-1-4-9-16/h1-6,8-11H,7,12-15H2

InChI-Schlüssel

LRFVOCFZFSGKFT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCCC(=O)CCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.